Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester is a complex organic compound known for its unique structural framework. It is often utilized in various scientific fields due to its electron-withdrawing properties and ability to form stable complexes with metal ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester typically involves the reaction of pyrazino[2,3-f][1,10]phenanthroline with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes for catalysis and molecular device technology.
Biology: Employed in the development of fluorescent probes for biological imaging.
Industry: Utilized in the production of dye-sensitized solar cells and organic light-emitting diodes (OLEDs) due to its electron-accepting properties
Wirkmechanismus
The mechanism of action of Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester primarily involves its ability to act as an electron acceptor. The electron density is delocalized on the quinoxaline ring, allowing it to stabilize various metal ions and form stable complexes. This property is particularly useful in applications such as catalysis and molecular device technology .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazino[2,3-f][1,10]phenanthroline: Shares a similar structural framework but lacks the ester group.
2,3-bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)pyrazino[2,3-f][1,10]phenanthroline: A derivative used in OLEDs with thermally activated delayed fluorescence properties.
2,3-bis(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)pyrazino[2,3-f][1,10]phenanthroline: Another derivative used in OLEDs with different emission properties.
Uniqueness
Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester is unique due to its ester group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it particularly versatile in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
624723-64-4 |
---|---|
Molekularformel |
C16H10N4O2 |
Molekulargewicht |
290.28 g/mol |
IUPAC-Name |
methyl pyrazino[2,3-f][1,10]phenanthroline-3-carboxylate |
InChI |
InChI=1S/C16H10N4O2/c1-22-16(21)11-8-19-14-9-4-2-6-17-12(9)13-10(15(14)20-11)5-3-7-18-13/h2-8H,1H3 |
InChI-Schlüssel |
XIUDZUIZGYTPBK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=C2C3=C(C4=C(C2=N1)C=CC=N4)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.